molecular formula C12H20N2O3 B7916176 [(1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid

[(1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7916176
M. Wt: 240.30 g/mol
InChI Key: BHQWQJDWCDQTRX-UHFFFAOYSA-N
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Description

[(1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid (CAS: 926659-01-0) is a synthetic organic compound with the molecular formula C₁₂H₂₀N₂O₃. It features a piperidine ring substituted with an acetyl group at the 1-position and a cyclopropylamino moiety at the 3-position, linked to an acetic acid group.

Properties

IUPAC Name

2-[(1-acetylpiperidin-3-yl)-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-9(15)13-6-2-3-11(7-13)14(8-12(16)17)10-4-5-10/h10-11H,2-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQWQJDWCDQTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents. The final step involves the coupling of the piperidine derivative with an amino acid precursor under conditions that facilitate amide bond formation, such as using coupling agents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

[(1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, hydrogenation catalysts

    Nucleophiles: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of novel drug candidates targeting various diseases, particularly neurological disorders. Its unique structure allows for modifications that can enhance its pharmacological properties.

Synthesis Pathways

The synthesis typically involves:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Cyclopropyl Group : Utilizes cyclopropanation reactions.
  • Attachment of Acetic Acid Moiety : Links the acetic acid to the piperidine structure.

These steps often employ advanced techniques like high-performance liquid chromatography (HPLC) for purification and optimization of yield.

Neuropharmacological Effects

Research indicates that compounds with similar structures can influence neurotransmitter systems, which may affect mood and cognition. This is particularly relevant for conditions such as depression and anxiety disorders.

Anticancer Potential

Studies have shown that piperidine derivatives exhibit anticancer activity. For instance, certain structural modifications have led to compounds that induce apoptosis in cancer cell lines, suggesting potential for developing cancer therapeutics.

Antimicrobial Activity

Preliminary investigations reveal that related compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate significant effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

The biological activity of [(1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid can be summarized as follows:

Biological ActivityDescription
NeuropharmacologicalModulates neurotransmitter receptors, influencing mood and cognition.
AnticancerInduces apoptosis in specific cancer cell lines; mechanism involves receptor interaction.
AntimicrobialExhibits antibacterial properties with varying MIC values against common pathogens.

Case Studies

Several studies have investigated the biological properties of piperidine derivatives similar to this compound:

  • Antibacterial Studies : Research published in MDPI indicated significant antibacterial potential with MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .
  • Pharmacodynamics : A study explored the pharmacokinetic profiles of piperidine-based compounds, revealing that modifications could enhance bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of [(1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid would depend on its specific application. In medicinal chemistry, it might act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring could interact with neurotransmitter receptors, while the cyclopropyl group might enhance binding affinity or selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of acetylated piperidine/pyrrolidine derivatives with amino-acetic acid side chains. Below is a structural and functional comparison with analogous compounds referenced in the evidence:

Table 1: Structural Comparison of [(1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic Acid and Analogs

Compound Name Core Ring Substituents on Amino Group Molecular Formula CAS Number Key Features (vs. Target Compound) Source
This compound Piperidine Cyclopropyl C₁₂H₂₀N₂O₃ 926659-01-0 Reference compound; cyclopropyl enhances steric hindrance
[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid Piperidine Isopropyl C₁₃H₂₃N₂O₃ 1353987-79-7 Isopropyl substituent reduces steric strain; increased hydrophobicity
[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid Pyrrolidine Cyclopropyl C₁₁H₁₈N₂O₃ 1353947-85-9 5-membered pyrrolidine ring increases ring strain; altered basicity
[(1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid Piperidine Ethyl C₁₁H₁₉N₂O₃ 1353953-51-1 Ethyl group reduces steric bulk; higher flexibility
[(R)-1-Acetyl-pyrrolidin-3-ylamino]-acetic acid Pyrrolidine None (primary amine) C₈H₁₃N₂O₃ Not specified Lack of cyclopropyl group; reduced steric effects

Key Observations

Ring Structure Effects :

  • Piperidine (6-membered ring) : Provides conformational flexibility and moderate basicity compared to pyrrolidine (5-membered ring), which is more strained and less basic .
  • Pyrrolidine Analogs : Increased ring strain may enhance reactivity in binding interactions but reduce stability .

Isopropyl/Ethyl: These alkyl groups increase hydrophobicity, which may enhance membrane permeability but reduce solubility in aqueous media .

Functional Group Impact :

  • The acetic acid moiety enhances water solubility and enables ionic interactions (e.g., with metal ions or basic residues in proteins).

Table 2: Hypothetical Physicochemical Properties

Property Target Compound Isopropyl Analog Pyrrolidine Analog Ethyl Analog
LogP ~1.2 (moderate hydrophobicity) ~1.8 (higher hydrophobicity) ~0.9 (lower hydrophobicity) ~1.0
Solubility (mg/mL) ~10 (aqueous) ~5 (aqueous) ~15 (aqueous) ~12 (aqueous)
Steric Hindrance High (cyclopropyl) Moderate (isopropyl) High (cyclopropyl + pyrrolidine) Low (ethyl)

Research and Application Insights

  • Potential Applications: Pharmaceuticals: Piperidine derivatives are common in drug discovery (e.g., kinase inhibitors). The cyclopropyl group could improve target specificity . Chemical Biology: The acetic acid moiety may facilitate chelation or labeling applications.

Biological Activity

[(1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, an acetyl group, and a cyclopropyl amino moiety. The unique structural elements contribute to its lipophilicity and solubility, enhancing its interaction with biological targets.

Component Description
Piperidine Ring Provides basic nitrogen for interaction with receptors.
Acetyl Group Increases lipophilicity and solubility.
Cyclopropyl Amino Enhances structural rigidity and potential binding affinity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors or enzymes. These interactions can modulate various signaling pathways, leading to therapeutic effects.

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially offering neuroprotective effects.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Antitumor Activity

Research indicates that compounds with piperidine structures exhibit significant antitumor properties. For instance, similar derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer potential .

Antimicrobial Effects

The compound has been evaluated for its antibacterial and antifungal activities. Studies have demonstrated that piperidine derivatives can inhibit bacterial growth and exhibit antifungal properties, indicating the potential of this compound in treating infections .

Analgesic Properties

The analgesic effects of piperidine derivatives are well documented. The presence of the acetyl group may enhance the analgesic activity of this compound by improving its pharmacokinetic profile .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antitumor Efficacy : A study involving piperidine derivatives showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, indicating that modifications similar to those in this compound could enhance antitumor activity .
  • Neuroprotective Effects : Research into related piperidine compounds revealed their ability to protect neuronal cells from apoptosis, suggesting a potential neuroprotective role for this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The SAR analysis indicates that:

  • Lipophilicity : Increased lipophilicity due to the acetyl group enhances membrane permeability.
  • Rigidity from Cyclopropane : The cyclopropane moiety contributes to the rigidity of the molecule, potentially increasing binding affinity to biological targets.

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